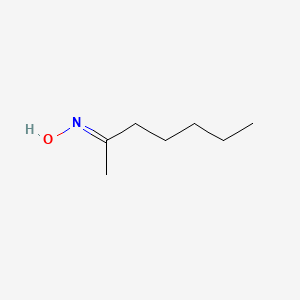

2-Heptanone oxime

Description

Contextualization of Oximes within Organic Chemistry

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are formally derived from aldehydes or ketones through a condensation reaction with hydroxylamine (B1172632). wikipedia.orgbritannica.com This reaction is a cornerstone of organic chemistry, providing a reliable method for the synthesis of these versatile compounds. numberanalytics.com The term "oxime" itself, coined in the 19th century, is a portmanteau of "oxygen" and "imine," reflecting its structure. wikipedia.org

Oximes are classified into two main categories based on the starting carbonyl compound: aldoximes, derived from aldehydes (RCH=NOH), and ketoximes, derived from ketones (RR'C=NOH). numberanalytics.combyjus.com 2-Heptanone (B89624) oxime, with the chemical formula C7H15NO, is a ketoxime derived from the ketone 2-heptanone. ontosight.ai Oximes are typically colorless crystals or thick liquids with poor solubility in water. wikipedia.org This property has historically made them useful for the identification and purification of aldehydes and ketones. britannica.comajol.info

The structure of oximes allows for geometric isomerism (E/Z configuration) if the two groups attached to the carbon atom are different. wikipedia.org This stereoisomerism can influence the reactivity and properties of the oxime. thieme.de

Significance of Ketoximes in Synthetic and Mechanistic Studies

Ketoximes, including 2-Heptanone oxime, are valuable intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations. numberanalytics.comtaylorandfrancis.com They serve as precursors for the synthesis of several important nitrogen-containing functional groups, such as amines, nitriles, and amides. britannica.comtaylorandfrancis.com

One of the most significant reactions of ketoximes is the Beckmann rearrangement , an acid-catalyzed transformation of an oxime into an amide or a lactam in the case of cyclic oximes. thieme-connect.combyjus.comwikipedia.org This reaction is of immense industrial importance, most notably in the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. britannica.comacs.org The mechanism of the Beckmann rearrangement involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom. thieme-connect.commasterorganicchemistry.com

Beyond the Beckmann rearrangement, ketoximes are employed in various other synthetic applications. They can be reduced to form primary amines or serve as protecting groups for carbonyl functionalities. wikipedia.orgnih.gov In mechanistic studies, the predictable reactivity of the oxime group allows researchers to investigate reaction pathways and intermediates. thieme-connect.com The study of oxime radicals, for instance, provides insights into bond dissociation energies and radical-mediated transformations. beilstein-journals.org Furthermore, recent research has explored the use of ketoxime esters in radical reactions involving C-C bond cleavage, opening new avenues for the synthesis of complex molecules. nih.gov

Historical Trajectories and Modern Relevance of this compound Research

While the general study of oximes dates back to the 19th century, research on specific oximes like this compound has evolved with the broader advancements in organic chemistry. numberanalytics.comnih.gov Initially, its synthesis and characterization would have been part of the systematic exploration of ketone derivatives. ontosight.ai The synthesis of this compound is typically achieved through the reaction of 2-heptanone with hydroxylamine. ontosight.aiacs.org

Modern research continues to find new applications and investigate the properties of this compound and related ketoximes. For example, studies have explored the use of various reagents and conditions to optimize the Beckmann rearrangement of ketoximes, including greener and milder methods. thieme-connect.comcdnsciencepub.comorganic-chemistry.org The compound has also been used in studies on the regeneration of carbonyl compounds from oximes, an important transformation in synthetic chemistry. thieme-connect.com

Furthermore, this compound and other oximes have been investigated for their potential biological activities, although this is a broader area of oxime research. ontosight.aiarpgweb.com The versatility of the oxime functional group ensures that compounds like this compound will remain relevant in both fundamental and applied chemical research, serving as building blocks for new materials and as probes for understanding chemical reactivity. rsc.org

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol nih.gov |

| Density | 0.891 g/mL at 25 °C chemicalbook.com |

| Boiling Point | 96 °C (10 mmHg) chemsynthesis.com |

| Refractive Index | 1.449 (20 °C) chemicalbook.com |

| CAS Number | 5314-31-8 ontosight.ai |

Structure

3D Structure

Propriétés

IUPAC Name |

N-heptan-2-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-4-5-6-7(2)8-9/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTGENGUUCHSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5314-31-8 | |

| Record name | 2-Heptanone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5314-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptanone, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 2 Heptanone Oxime

Classical Oxime Formation Strategies Applied to 2-Heptanone (B89624)

The traditional synthesis of oximes, a cornerstone of organic chemistry, is readily applied to the formation of 2-heptanone oxime. wikipedia.orgresearchgate.net This involves the reaction of the ketone, 2-heptanone, with hydroxylamine (B1172632) or its salts. ontosight.aibyjus.com

The most fundamental method for preparing this compound is the direct condensation of 2-heptanone with hydroxylamine (NH₂OH). wikipedia.orgbyjus.com In practice, hydroxylamine is often used in the form of its more stable salts, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate (B86663) ((NH₂OH)₂·H₂SO₄). google.comgoogle.commdpi.com When these salts are used, a base is typically required to liberate the free hydroxylamine nucleophile. researchgate.netxisdxjxsu.asia

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-heptanone, followed by dehydration to yield the C=N double bond characteristic of an oxime. wikipedia.org Common solvents for this reaction include alcohols like ethanol (B145695) or methanol, often in a mixture with water. acs.orgorgsyn.org

Research on the synthesis of similar ketoximes provides insight into typical reaction conditions. For instance, the synthesis of 4-heptanone (B92745) oxime has been achieved by reacting the ketone with hydroxylamine hydrochloride in a methanol/water mixture, using potassium carbonate as the neutralizing base, with the reaction mixture stirred at 65–70 °C for 24 hours. acs.org Another procedure for a different ketone involves using a 50% aqueous solution of hydroxylamine and heating to 80°C. google.com

Table 1: Representative Conditions for Classical Ketoxime Synthesis An interactive table representing common parameters for synthesizing ketoximes, including this compound, based on classical methods.

| Parameter | Typical Value / Reagent | Purpose | Source |

|---|---|---|---|

| Ketone | 2-Heptanone | Starting Material | ontosight.ai |

| Oximation Agent | Hydroxylamine Hydrochloride | Source of Hydroxylamine | acs.orgorgsyn.org |

| Base | Potassium Carbonate, Pyridine (B92270) | Neutralizes HCl from salt | researchgate.netacs.org |

| Solvent | Ethanol, Methanol/Water | Reaction Medium | acs.orgorgsyn.org |

| Temperature | Room Temperature to 80°C | To drive the reaction | acs.orggoogle.com |

| Reaction Time | 1 to 24 hours | Time to completion | researchgate.netacs.org |

To improve reaction rates and yields, various catalytic systems have been developed. These can be broadly categorized into acid, base, and more complex catalytic methods.

Oximation reactions are pH-sensitive, and their rate can be enhanced by acid catalysis. The acid protonates the carbonyl oxygen of 2-heptanone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. byjus.com However, the pH must be carefully controlled, as excessive acidity will protonate the hydroxylamine, rendering it non-nucleophilic. byjus.com Weakly acidic conditions are therefore optimal. While strong acids like sulfuric acid have been used in related reactions, milder acids or buffer systems are generally preferred for direct oximation. researchgate.net

Bases are crucial in oximation reactions, primarily when using hydroxylamine salts. xisdxjxsu.asia Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate are frequently added to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the equilibrium towards product formation. google.comacs.org In these cases, the base functions more as a stoichiometric reagent than a true catalyst. However, solid bases have also been explored for their catalytic activity. A patented process for synthesizing 2-heptanone (the precursor) utilizes a solid base catalyst for the initial aldol (B89426) condensation, highlighting the utility of such catalysts in related processes. google.com Heterogeneous bases like alumina (B75360) can also facilitate the reaction by providing a surface for the reaction to occur. wikipedia.org

Modern synthetic chemistry has introduced more sophisticated catalysts for oximation.

Metal-Mediated Catalysis: Vanadium complexes have been shown to be effective catalysts for the synthesis of various oximes. One study demonstrated that a specific vanadium(V) complex could catalyze the oximation of carbonyl compounds under mild, slurry conditions, offering advantages like cost-effectiveness, simple work-up, and high yields. benthamscience.com

Organocatalysis: Amino acids have emerged as green and efficient organocatalysts for oximation. xisdxjxsu.asia In one study, various amino acids, such as proline and glycine, were used to catalyze the condensation of carbonyl compounds with hydroxylamine hydrochloride in ethanol. This method avoids the use of potentially toxic bases like pyridine and provides a more environmentally friendly pathway. xisdxjxsu.asia

Catalytic Approaches in Oxime Synthesis

Novel and Green Synthetic Methodologies

In line with the principles of green chemistry, new methods have been developed to make the synthesis of oximes more efficient and environmentally benign. A significant advancement is the use of ultrasound irradiation to accelerate the reaction. ajol.info Sonication promotes the condensation of ketones with hydroxylamine hydrochloride, leading to significantly higher yields in shorter reaction times under milder conditions compared to conventional heating methods. ajol.info This effect is attributed to acoustic cavitation, which creates localized high-pressure and high-temperature spots, enhancing reaction kinetics. ajol.info Reactions can often be conducted in greener solvents like water or ethanol, further reducing the environmental impact. ajol.info

Table 2: Comparison of Synthetic Methodologies for Oxime Formation An interactive table comparing classical, catalytic, and green methods for oxime synthesis.

| Methodology | Catalyst/Condition | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Classical | Base (e.g., Pyridine, K₂CO₃), Heat | Well-established, simple setup | Long reaction times, use of toxic bases | researchgate.netacs.org |

| Acid Catalysis | Weak Acid | Increased reaction rate | Requires careful pH control | byjus.com |

| Organocatalysis | Amino Acids | Environmentally benign, avoids toxic reagents | Catalyst may be more expensive | xisdxjxsu.asia |

| Metal-Mediated | Vanadium(V) Complex | High efficiency, mild conditions | Catalyst synthesis can be complex | benthamscience.com |

| Green (Ultrasound) | Ultrasound Irradiation | Short reaction times, high yields, mild conditions | Requires specialized equipment | ajol.info |

Solvent-Free and Solid-Phase Syntheses

Modern synthetic chemistry emphasizes the development of environmentally benign processes, with solvent-free reactions being a key area of focus. These methods, often employing grinding techniques or solid catalysts, minimize waste and can lead to shorter reaction times and higher yields.

Several procedures for the synthesis of oximes without solvents have been developed, which are applicable to ketones like 2-heptanone. One such approach involves "grindstone chemistry," where a mixture of the carbonyl compound (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a metal oxide catalyst like Bismuth(III) oxide (Bi₂O₃, 0.6 mmol) is ground together in a mortar and pestle. nih.gov This mechanical activation facilitates the reaction at room temperature, typically yielding the desired oxime in a short time frame. nih.gov Upon completion, the product is extracted with a solvent like ethyl acetate, and the catalyst is removed by filtration. nih.gov

Another advanced solvent-free method utilizes a recoverable nano-catalyst. For instance, a SiO₂@FeSO₄ nano-composite can effectively catalyze the oximation of carbonyl compounds with hydroxylamine hydrochloride. nanochemres.org In a typical procedure, the ketone and hydroxylamine hydrochloride are mixed with the nano-catalyst and heated in an oil bath at 70-80 °C for as little as 10-15 minutes. nanochemres.org This method is noted for its clean reaction profile, easy work-up, and the potential for industrial-scale application due to the catalyst's recoverability. nanochemres.org

Table 1: Comparison of Solvent-Free Synthetic Methods for Oximation

| Method | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Grindstone Chemistry | Bi₂O₃ | Room Temperature, Grinding | Environmentally safe, rapid, no bulk solvent required. nih.gov |

| Nano-catalysis | SiO₂@FeSO₄ | 70-80 °C, Oil Bath | Recoverable catalyst, short reaction time, high yield, suitable for scale-up. nanochemres.org |

Microwave-Assisted and Photochemical Routes

The use of alternative energy sources like microwave irradiation and light has opened new avenues for chemical synthesis, often leading to dramatically reduced reaction times and improved efficiencies.

Microwave-assisted organic synthesis has been successfully applied to the formation of oximes. The high-intensity microwave field can accelerate the reaction between a ketone and hydroxylamine hydrochloride, frequently in conjunction with solid catalysts under solvent-free conditions. nih.gov For example, basic alumina or CaO have been used as supports for microwave-assisted oximation. nih.gov This technique often enhances reaction rates, increases yields, and minimizes the formation of by-products compared to conventional heating methods. frontiersin.org

Photochemical methods are also relevant, particularly in controlling the isomeric purity of the final product. While direct photochemical synthesis of oximes from ketones is less common, light is used to isomerize the thermodynamically favored E-isomer of an oxime to the less stable Z-isomer. tandfonline.com This is achieved through visible-light-mediated energy transfer catalysis, which provides a mild and general route to access Z-oximes that are otherwise difficult to obtain. tandfonline.com

Biocatalytic Transformations of 2-Heptanone Precursors

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. While the direct biocatalytic synthesis of this compound from 2-heptanone is not extensively documented, significant research has focused on the biocatalytic production of its precursor, 2-heptanone.

The oxidation of the secondary alcohol, 2-heptanol, to 2-heptanone is a well-established biocatalytic process. Dehydrated baker's yeast (Saccharomyces cerevisiae) can efficiently oxidize a racemic mixture of (R)- and (S)-2-heptanol to 2-heptanone, achieving a molar yield close to 100% after 30 hours in a biphasic system. tandfonline.commdpi.com It was observed that the yeast contains at least two enzymes with different enantioselectivities, allowing for the oxidation of both alcohol enantiomers. mdpi.comtudelft.nl

More targeted approaches employ isolated alcohol dehydrogenases (ADHs). For example, an ADH from Sphingobium yanoikuyae (SyADH), expressed in E. coli, can completely oxidize 10 mM of rac-heptan-2-ol to 2-heptanone in just 20 minutes. tandfonline.comgoogle.com These enzymatic methods provide a green route to the key precursor required for the synthesis of this compound.

Table 2: Biocatalytic Production of 2-Heptanone

| Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | rac-2-Heptanol | 2-Heptanone | ~100% molar yield in 30 hours; non-enantiospecific. tandfonline.commdpi.com |

| Alcohol Dehydrogenase (SyADH) | rac-2-Heptanol | 2-Heptanone | Complete conversion of 10 mM substrate in 20 minutes. tandfonline.comgoogle.com |

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of this compound synthesis, careful optimization of reaction parameters is essential. This involves adjusting conditions such as temperature, catalyst choice, and reactant stoichiometry to increase conversion rates and product yields.

The conventional synthesis involves the condensation of 2-heptanone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. acs.org The reaction is often performed in an alcohol solvent like 2-propanol in the presence of a heterogeneous base, such as potassium carbonate. acs.orgthieme.de The temperature is a critical parameter, with reactions typically run at elevated temperatures (e.g., 65-110 °C) to achieve satisfactory rates. acs.org It has been found that the presence of a small amount of water (up to 5 wt%) can enhance the reaction rate in such systems. acs.org The choice of catalyst is also crucial; while simple bases are common, the use of specialized catalysts like the aforementioned nano-composites can significantly improve performance. nanochemres.org Stoichiometry also plays a role, with a slight excess of the hydroxylamine salt often used to drive the reaction to completion. nih.gov

Kinetic and Thermodynamic Considerations in Synthesis

The formation of this compound is a reversible reaction governed by both kinetic and thermodynamic factors. The reaction between a ketone and hydroxylamine proceeds through a tetrahedral intermediate, with the dehydration of this intermediate to form the C=N double bond often being the rate-limiting step.

The reaction is subject to acid catalysis; however, the rate is pH-dependent. Kinetically, ketones like 2-heptanone react significantly slower than aldehydes. For example, the rate of oxime ligation for 2-pentanone was found to be at least two orders of magnitude slower than for aldehydes under similar conditions.

Regioselectivity and Stereoselectivity Control (E/Z Isomerism)

Because 2-heptanone is an unsymmetrical ketone, its reaction with hydroxylamine can theoretically lead to two constitutional isomers depending on which side of the carbonyl group the C=N bond forms. However, for simple aliphatic ketones, this regioselectivity is not typically a major issue. The primary stereochemical consideration is the formation of geometric isomers (E/Z isomerism) around the C=N double bond.

The synthesis of ketoximes often results in a mixture of E and Z isomers, with the ratio being under thermodynamic control. Isolating a single, pure geometric isomer can be challenging, especially when the steric bulk of the two groups attached to the carbonyl carbon is similar. In one reported synthesis, 2-heptanone was converted to its oxime, yielding a 1:0.3 mixture of E:Z isomers. The isomers were separable by silica (B1680970) gel column chromatography.

Controlling the E/Z ratio is a key challenge in oxime synthesis. The final isomer ratio can be influenced by factors such as the reaction temperature, solvent, and the specific catalyst used. While conventional methods often yield the more thermodynamically stable E-isomer as the major product, specialized photochemical methods can be employed to convert the E-isomer into the less stable Z-isomer, providing access to the full range of stereoisomers for further synthetic applications. tandfonline.com

Chemical Reactivity and Transformation Mechanisms of 2 Heptanone Oxime

Rearrangement Reactions Involving the Oxime Moiety

The oxime functional group in 2-heptanone (B89624) oxime is central to its most significant rearrangement reactions, most notably the Beckmann rearrangement.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an N-substituted amide, typically under acidic conditions. chemistrysteps.combyjus.com This transformation is pivotal for introducing a nitrogen atom into a carbon framework. derpharmachemica.com The reaction proceeds through the conversion of the oxime's hydroxyl group into a better leaving group, followed by a key rearrangement step. masterorganicchemistry.com

The reaction mechanism begins with the activation of the oxime's hydroxyl group, often by protonation in the presence of a strong acid. byjus.comnumberanalytics.com This converts the -OH group into a good leaving group (-OH2+). masterorganicchemistry.com The crucial step involves the migration of the alkyl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgbdu.ac.in This migration is concerted with the expulsion of the leaving group (e.g., water), leading to the formation of a nitrilium ion intermediate. bdu.ac.inperlego.com This intermediate is then attacked by a nucleophile, typically water from the reaction medium. pw.live The subsequent tautomerization of the resulting imidate yields the final, more stable amide product. chemistrysteps.comperlego.com

The hydroxyl group of an oxime is inherently a poor leaving group. Therefore, the Beckmann rearrangement requires its conversion into a more labile group. masterorganicchemistry.com This is most commonly achieved through the use of strong Brønsted acids like sulfuric acid or polyphosphoric acid, which protonate the oxygen. numberanalytics.comwikipedia.org

Beyond simple protonation, a wide array of catalysts and reagents have been developed to promote the rearrangement under various conditions. These reagents function by converting the hydroxyl group into a better leaving group, such as a tosylate, acetate, or chlorosulfite ester. masterorganicchemistry.comwikipedia.org The choice of catalyst can influence reaction rates, yields, and selectivity. numberanalytics.com Solid acid catalysts are also employed for their ease of handling and potential for recycling. jocpr.com

Table 1: Selected Catalysts and Reagents for the Beckmann Rearrangement

| Catalyst/Reagent Class | Examples | Function | Reference(s) |

|---|---|---|---|

| Brønsted Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrogen fluoride (B91410) (HF) | Protonates the hydroxyl group | wikipedia.org |

| Dehydrating Agents | Phosphorus pentoxide (P₂O₅), Acetic anhydride (B1165640) (Ac₂O) | Forms a reactive ester intermediate | masterorganicchemistry.comwikipedia.org |

| Halogenating Agents | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Tosyl chloride (TsCl) | Forms a sulfonate or chloride ester | wikipedia.orgunacademy.com |

| Solid Acid Catalysts | Zeolites (e.g., MFI), Metaboric acid (HBO₂), Nano-Fe₃O₄ | Provides an acidic surface or active sites | jocpr.comresearchgate.netscielo.org.mx |

| Lewis Acids | Zinc chloride (ZnCl₂) (often with a co-catalyst) | Activates the hydroxyl group | wikipedia.orgorganic-chemistry.org |

The Beckmann rearrangement is highly stereospecific. pw.livetestbook.com In unsymmetrical ketoximes like 2-heptanone oxime, the key factor determining the product is not the intrinsic migratory aptitude of the competing groups (methyl vs. pentyl), but rather the stereochemistry of the oxime itself. pw.live The group that is positioned anti (trans) to the hydroxyl leaving group is the one that migrates. testbook.comresearchgate.net

This compound can exist as two geometric isomers: (E)-2-heptanone oxime and (Z)-2-heptanone oxime. louisville.edu

In the (E)-isomer , the larger pentyl group is anti to the hydroxyl group. Its migration leads to the formation of N-pentylacetamide .

In the (Z)-isomer , the methyl group is anti to the hydroxyl group. Its migration results in the formation of N-methylhexanamide .

Therefore, the ratio of the two possible amide products is directly dependent on the E/Z ratio of the starting this compound. However, it is important to note that certain reaction conditions, particularly strong acids, can promote the interconversion (isomerization) of the oxime isomers, potentially leading to a mixture of amide products. chemistrysteps.comwikipedia.org

A significant reaction that often competes with the Beckmann rearrangement is Beckmann fragmentation. wikipedia.org This pathway is favored when the migrating group can form a stable carbocation. wikipedia.orgunacademy.com The fragmentation of this compound itself is not highly favored under typical rearrangement conditions because neither a primary (from the pentyl group) nor a methyl carbocation is particularly stable.

However, fragmentation pathways are dominant in the mass spectrometric analysis of this compound and its derivatives. Under electron ionization (EI), the molecular ion undergoes fragmentation to produce characteristic ions that aid in its identification. For instance, the mass spectrum of 2-heptanone methoxime shows a characteristic fragmentation pattern. usda.gov The McLafferty rearrangement is a known fragmentation pathway for oximes in mass spectrometry, which can influence the observed ions. nih.gov Analysis of adducts, such as the ATM-2-heptanone oxime ether, shows fragmentation patterns distinct from those of corresponding aldehyde derivatives, as the absence of an aldoxime hydrogen prevents nitrile formation. nih.gov

Table 2: Mass Spectrometric Fragmentation Data for 2-Heptanone Methoxime

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment | Reference(s) |

|---|---|---|---|

| 143 | 3 | Molecular Ion (M⁺·) | usda.gov |

| 114 | 6 | [M - C₂H₅]⁺ | usda.gov |

| 100 | 19 | [M - C₃H₇]⁺ | usda.gov |

| 87 | 68 | [M - C₄H₉]⁺ | usda.gov |

Detailed Mechanistic Investigation of the Beckmann Rearrangement

Nucleophilic and Electrophilic Reactivity of this compound

The this compound molecule possesses both nucleophilic and potential electrophilic character, allowing for reactions like acylation and alkylation.

Acylation: The oxygen atom of the oxime's hydroxyl group is nucleophilic and can readily react with acylating agents. at.ua A common reaction is the treatment with acetic anhydride, which converts the oxime to an O-acyl oxime. masterorganicchemistry.com This acylation is often not the final goal but serves as a method to activate the hydroxyl group, turning it into an acetate, which is a much better leaving group for a subsequent Beckmann rearrangement. masterorganicchemistry.comat.ua The formation of O-acyl oximes as intermediates is a key step in many modified Beckmann procedures and other transformations involving iminyl radicals. acs.org

Alkylation: While the oxime itself is not typically alkylated directly, its corresponding aza-enolate (or the enolate of the parent ketone) can be. libretexts.org For an unsymmetrical ketone like 2-heptanone, alkylation can be directed to either the more substituted (C2) or less substituted (C1) alpha-carbon. libretexts.org By analogy, deprotonation of an imine or oxime ether derivative of 2-heptanone can generate a nucleophilic aza-enolate. This intermediate can then react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, effectively achieving alkylation at the α-position. researchgate.net The regioselectivity of this alkylation depends on the conditions used for deprotonation. libretexts.org

Reduction and Oxidation Processes

The chemical transformation of this compound can be achieved through both reduction and oxidation, yielding primary amines and regenerating the parent ketone, respectively.

Reduction: The reduction of the C=N double bond in this compound derivatives is a key method for producing the corresponding primary amine, 2-heptylamine. Various reducing agents can accomplish this transformation. The reduction of oximes by reagents like sodium metal or through hydrogenation can produce amines. wikipedia.org Specifically, derivatives of this compound, such as this compound O-methyl ether and this compound O-trimethylsilyl ether, have been studied in asymmetric borane (B79455) reductions. koreascience.kr While these reductions successfully yield the corresponding amine, they have shown low optical inductions, typically ranging from 7-13% enantiomeric excess (ee) for the O-methyl ether and 10-40% ee for the O-trimethylsilyl ether. koreascience.kr

Oxidation: Oxidative cleavage, or deoximation, regenerates the parent carbonyl compound, 2-heptanone, from its oxime. A variety of oxidizing agents and conditions have been developed for this purpose, offering alternatives to hydrolytic methods. thieme-connect.com For instance, a buffered solution of aqueous bromine in dichloromethane (B109758) can effectively cleave the oxime to give 2-heptanone in good yield. thieme-connect.com Another effective reagent is t-butyl hydroperoxide (TBHP), which has been shown to convert this compound back to 2-heptanone. thieme-connect.com

The table below summarizes selected oxidative deoximation methods for this compound.

| Reagent/System | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromine/Sodium Bicarbonate | CH₂Cl₂, Room Temp. | 86 | thieme-connect.com |

| t-Butyl Hydroperoxide (TBHP) | - | 80 | thieme-connect.com |

Hydrolysis and Reversion Reactions of this compound

The classical method for converting an oxime back to its corresponding ketone is through acid-catalyzed hydrolysis. wikipedia.orgthieme-connect.com The reaction is an equilibrium process, and the presence of acid facilitates the forward reaction by making the components more reactive. thieme-connect.com The generally accepted mechanism for the acid-catalyzed hydrolysis of oximes involves several key steps. researchgate.netorgosolver.comyoutube.com

Protonation: The reaction initiates with the protonation of the oxime's nitrogen atom by an acid (e.g., H₃O⁺). researchgate.netyoutube.com This step increases the electrophilicity of the carbon atom in the C=N bond.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom. researchgate.netyoutube.com This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the hydroxylamine (B1172632) group, forming a carbinolamine-like intermediate. researchgate.netyoutube.com

Elimination: The C-N bond cleaves, leading to the elimination of hydroxylamine (NH₂OH) and the regeneration of the protonated carbonyl group. youtube.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ketone product, 2-heptanone. youtube.com

This process is reversible, but driving the reaction to completion can be achieved by removing the hydroxylamine from the equilibrium. thieme-connect.com

While acid-catalyzed hydrolysis is common, deoximation can also be performed under basic or neutral conditions, although these are often less efficient. thieme-connect.com One strategy involves using aluminum isopropoxide in isopropanol, which proceeds through the formation of a bulky intermediate. thieme-connect.com However, this method is less effective for sterically hindered oximes. thieme-connect.com Another approach is an exchange reaction with another carbonyl compound, such as acetone (B3395972). thieme-connect.com By heating the oxime in an excess of acetone, the equilibrium can be shifted, resulting in the formation of 2-heptanone and acetone oxime. thieme-connect.com This method is advantageous as it uses a non-acidic medium and inexpensive reagents. thieme-connect.com

Oximes, particularly aliphatic ones like this compound, exhibit significant hydrolytic stability compared to analogous imines and hydrazones. wikipedia.orgnih.gov In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than similar hydrazones. wikipedia.org

The hydrolysis of oximes is catalyzed by acid. nih.govscispace.comnih.gov Kinetic studies have shown that the rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones under similar pD conditions (pD 5.0–9.0). scispace.comnih.govresearchgate.net This enhanced stability is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen. nih.gov A less basic nitrogen is less readily protonated, which is the initial and rate-determining step in acid-catalyzed hydrolysis. nih.gov The stability of this compound is a relevant property in industrial applications, such as in RTV silicone formulations where it or related oximes are used as crosslinkers. google.com The this compound released during moisture-curing hydrolysis has low volatility. google.com

| Compound Type | Relative Hydrolytic Stability | Key Factor | Reference |

|---|---|---|---|

| Imines (Schiff bases) | Low | Readily hydrolyze in aqueous conditions. | nih.gov |

| Hydrazones | Moderate | More stable than imines. | wikipedia.orgnih.gov |

| Oximes (e.g., this compound) | High | ~10³-fold more stable than hydrazones due to the electronegative oxygen reducing nitrogen basicity. | scispace.comnih.govresearchgate.netnih.gov |

Cycloaddition and Condensation Reactions of this compound Derivatives

Derivatives of this compound can participate in various cycloaddition and condensation reactions, which are powerful tools in synthetic organic chemistry for constructing ring systems.

Cycloaddition Reactions: 1,3-dipolar cycloaddition is a significant reaction class for oxime derivatives. libretexts.org For example, nitrile oxides, which can be generated from oximes, react with dipolarophiles like alkenes or alkynes to form five-membered heterocyclic rings such as isoxazolines and isoxazoles. researchgate.netmdpi.com While direct examples involving this compound are not extensively detailed, the reactivity pattern is general for ketoximes. For instance, a nitrile oxide generated from a bicyclic ketoxime derivative has been shown to undergo 1,3-dipolar cycloaddition with ethyl 4-pentynoate to yield an isoxazole (B147169) derivative. researchgate.net

Condensation Reactions: Oximes can undergo condensation reactions. The Mannich condensation, for example, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.net Isocamphanone oxime has been shown to undergo Mannich condensation with paraformaldehyde and dimethylamine, adding an aminomethyl group to the carbon adjacent to the oxime function. researchgate.net This demonstrates a pathway for the functionalization of the carbon framework of ketoximes like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Heptanone Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-heptanone (B89624) oxime. Through various NMR experiments, it is possible to map out the complete chemical structure.

High-resolution 1H and 13C NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the 2-heptanone oxime molecule. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus. In the case of ketoximes, the presence of E and Z isomers can often be distinguished by NMR, as the spatial orientation of the hydroxyl group influences the shielding of nearby nuclei. researchgate.netnih.gov

For this compound, the 1H NMR spectrum would show distinct signals for the methyl and methylene (B1212753) protons along the pentyl chain, as well as the methyl group attached to the imine carbon. The chemical shifts of the protons on the carbons alpha to the C=N bond are particularly sensitive to the oxime's stereochemistry. cdnsciencepub.com

The 13C NMR spectrum provides complementary information, with the carbon of the C=N group exhibiting a characteristic chemical shift. The chemical shifts of the alpha-carbons can be used to assign the oxime's stereochemistry, as the carbon syn to the oxime's hydroxyl group is typically shielded (shifted upfield) compared to the anti carbon. tandfonline.com The analysis of 13C NMR chemical shift differences between the alpha-carbons is a reliable method for assigning oxime stereochemistry. tandfonline.com

Table 1: Predicted and Experimental NMR Data for 2-Heptanone and its Oxime Derivatives Note: Experimental data for this compound is limited in the public domain. The table includes data for the parent ketone and related oxime structures to provide context.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-Heptanone | 13C | C1 (CH3) | 29.7 | chemicalbook.com |

| C2 (C=O) | 209.1 | |||

| C3 (CH2) | 43.7 | |||

| C4 (CH2) | 23.8 | |||

| C5 (CH2) | 31.4 | |||

| C6 (CH2) | 22.4 | |||

| C7 (CH3) | 13.9 | |||

| cis-[Pt(NH3)2(4-heptanone oxime)2]2+ | 13C | C=N | 177.8 | acs.org |

| CH2 | 38.3 | |||

| CH2 | 31.7 | |||

| CH3CH2 | 19.5 | |||

| CH3CH2 | 18.9 | |||

| CH3 | 13.34 | |||

| CH3 | 13.32 |

To unambiguously assign the 1H and 13C signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would show correlations between adjacent protons in the pentyl chain, helping to trace the carbon backbone from one end to the other.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (1JCH). sdsu.eduhmdb.ca Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon spectrum based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over longer ranges, typically two or three bonds (2JCH and 3JCH). sdsu.eduustc.edu.cn This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For this compound, HMBC would show correlations from the methyl protons (C1) to the imine carbon (C2), and from the methylene protons at C3 to C2, confirming the structure around the C=N bond.

Nitrogen-15 (15N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the oxime group. researchgate.net The 15N chemical shift is highly sensitive to the stereochemistry of the oxime. nih.gov Generally, the E isomers of ketoximes are deshielded (have a higher chemical shift) compared to the Z isomers. researchgate.netnih.gov The typical chemical shift range for oximes is between 340 and 390 ppm. usgs.gov This technique can be a powerful tool for distinguishing between the E and Z isomers of this compound.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uv.mx

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. uv.mx This high precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion of this compound), which is then fragmented, and the resulting product ions are mass-analyzed. encyclopedia.pub This technique provides detailed information about the structure of the molecule by revealing its fragmentation pathways. libretexts.org

For ketones and their derivatives, a common fragmentation pathway is the McLafferty rearrangement. libretexts.org In the case of the parent ketone, 2-heptanone, electron ionization mass spectrometry shows a characteristic McLafferty rearrangement ion at m/z 58. libretexts.org The fragmentation of this compound would likely exhibit its own characteristic pathways. Cleavage of the N-O bond is a common fragmentation route for oximes. mdpi.com Additionally, α-cleavage adjacent to the C=N bond is expected. The fragmentation pattern of 2-heptanone under electron impact ionization is well-documented, with major fragments observed at m/z 43 (CH3CO+) and 58 (from McLafferty rearrangement). researchgate.netnist.govmassbank.eu The study of this compound's fragmentation via MS/MS would provide a unique fingerprint for its identification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The oxime functional group (C=N-OH) exhibits several characteristic absorption bands in IR and Raman spectra, which are instrumental for its identification.

O-H Stretching: The hydroxyl group of the oxime typically shows a broad absorption band in the IR spectrum in the region of 3100–3650 cm⁻¹. uobabylon.edu.iqelixirpublishers.com The broadness of this peak is often attributed to intermolecular hydrogen bonding. In some cases, a sharper, free O-H stretching band may be observed in dilute solutions. For instance, a band at 3418 cm⁻¹ has been identified as the O-H stretching vibration in an oxime derivative. researchgate.net Another study reported the O-H stretching of cyclohexanone (B45756) oxime at 3187 cm⁻¹. asianpubs.org

C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group gives rise to a characteristic absorption in the range of 1620–1690 cm⁻¹. uobabylon.edu.iqasianpubs.org This band is often of medium to strong intensity in the IR spectrum. For example, a C=N stretching vibration has been observed at 1643 cm⁻¹ and 1665 cm⁻¹. researchgate.netwikipedia.org In cyclohexanone oxime, this band appears at 1669 cm⁻¹. asianpubs.org

N-O Stretching: The nitrogen-oxygen single bond (N-O) stretching vibration is typically found in the 930–960 cm⁻¹ region of the IR spectrum. wikipedia.org

The following table summarizes the characteristic vibrational frequencies for the oxime group.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| O-H Stretching | 3100–3650 (broad) | uobabylon.edu.iqelixirpublishers.com |

| C=N Stretching | 1620–1690 | uobabylon.edu.iqasianpubs.org |

| N-O Stretching | 930–960 | wikipedia.org |

| C-H Stretching (Aliphatic) | 2850–3000 | researchgate.net |

| C-C Stretching | 700–1260 | asianpubs.org |

Vibrational spectroscopy is a powerful technique for analyzing the conformational isomers of molecules like this compound. researchgate.netnih.gov Different spatial arrangements of atoms, or conformers, can lead to distinct vibrational spectra. nih.gov By comparing experimental IR and Raman spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), it is possible to identify the most stable conformers present in a sample. nih.govnih.gov

For example, in a study of 2-methoxycyclohexanone, infrared spectroscopy combined with theoretical calculations revealed the presence of multiple conformers in solution, with their relative populations influenced by the polarity of the solvent. nih.gov The analysis of subtle shifts in the positions and intensities of vibrational bands, particularly those of the carbonyl and other functional groups, provides valuable information about the conformational equilibrium. nih.gov This approach can be applied to this compound to understand the orientation of its alkyl chain and the oxime group, which can influence its chemical reactivity and physical properties.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed molecular structure can be elucidated. nih.gov

While obtaining suitable single crystals of this compound itself might be challenging, the structures of its derivatives can provide invaluable insights. For instance, the crystal structure of a bromo-substituted benzaldehyde (B42025) oxime derivative has been determined, revealing details about intermolecular interactions such as hydrogen bonding. researchgate.net Similarly, X-ray diffraction has been used to confirm the structures of various metal complexes of oxime ligands, providing information on coordination geometries and bond lengths. acs.orgnajah.edu The structural data obtained from X-ray crystallography of this compound derivatives can confirm the E/Z configuration of the oxime group and reveal the preferred conformation in the solid state.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (MS), it becomes an indispensable tool for both qualitative and quantitative analysis, particularly at trace levels. nih.gov In GC-MS, the sample is vaporized and passed through a capillary column, where its components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that acts as a molecular fingerprint.

GC-MS has been widely used for the analysis of ketones and oximes in various matrices. For instance, 2-heptanone has been identified as a volatile compound in food products and other samples using GC-MS. umpsa.edu.myumpsa.edu.mynih.gov The technique allows for the separation of different heptanone isomers, such as 2-heptanone, 3-heptanone, and 4-heptanone (B92745), which can be distinguished by their retention times and mass spectra. researchgate.net This capability is crucial for the analysis of this compound, as it can separate the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. jasco-global.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the components with the stationary phase.

HPLC methods have been developed for the analysis of oximes. sielc.comasianjpr.com For this compound, a reverse-phase (RP) HPLC method can be employed for purity assessment and quantitative analysis. sielc.com A typical RP-HPLC setup would use a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com The detector, commonly a UV detector, measures the absorbance of the eluting components at a specific wavelength. jasco-global.com By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. jasco-global.com

The following table outlines typical chromatographic conditions for the analysis of related compounds, which can be adapted for this compound.

| Technique | Column | Mobile/Carrier Phase | Detector | Application | References |

| GC-MS | DB-1ms or DB-wax capillary column | Helium | Mass Spectrometer | Identification of volatile compounds | umpsa.edu.myumpsa.edu.my |

| HPLC | C18 reverse-phase column | Acetonitrile/Water with acid | UV | Purity and quantitative analysis | sielc.comresearchgate.net |

Theoretical and Computational Investigations of 2 Heptanone Oxime

Conformational Analysis and Isomerism of 2-Heptanone (B89624) Oxime

The flexibility of the heptyl chain and the stereochemistry around the C=N double bond give rise to various isomers for 2-heptanone oxime.

Like other unsymmetrical oximes, this compound exhibits geometrical isomerism due to the restricted rotation around the carbon-nitrogen double bond. ramauniversity.ac.in These isomers are designated as syn and anti (or E and Z). In the case of this compound, the isomers are defined by the spatial relationship of the n-pentyl group and the hydroxyl group relative to the C=N double bond. Experimental synthesis has shown that this compound can be formed as a mixture of E and Z isomers. louisville.edu

Computational methods can be used to calculate the relative stabilities of these two isomers and the energy barrier for their interconversion. The transition state for this isomerization involves a linear C=N-O arrangement or a rotation mechanism. The calculated energy difference helps in understanding the equilibrium ratio of the isomers at a given temperature, while the barrier height provides information about their kinetic stability and the feasibility of their separation.

Table 3: Calculated Relative Energies for Syn/Anti Isomers of this compound (Note: Values are illustrative. The anti (E) isomer is typically more stable in ketoximes.)

| Isomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| anti (E) | -OH is anti to the larger alkyl group (pentyl) | 0.0 (Reference) |

| syn (Z) | -OH is syn to the larger alkyl group (pentyl) | 0.5 - 1.5 |

The n-pentyl group of this compound possesses significant conformational freedom due to rotation around its C-C single bonds. lumenlearning.com Conformational analysis involves mapping the potential energy surface as a function of these rotational (dihedral) angles to identify stable conformers (energy minima) and the energy barriers between them (energy maxima). dokumen.pub

Table 4: Illustrative Rotational Energy Profile around the C2-C3 Bond of the Pentyl Group

| Dihedral Angle (H-C2-C3-H) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Eclipsed | ~4.0 (Barrier) |

| 60° | Gauche | ~0.9 |

| 120° | Eclipsed | ~3.5 (Barrier) |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for modeling chemical reaction pathways, providing detailed information about intermediates and transition states that are often difficult to observe experimentally. unh.edu For this compound, a key reaction to model is its formation from 2-heptanone and hydroxylamine (B1172632).

This reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon to form a tetrahedral intermediate (a carbinolamine), followed by dehydration to yield the oxime. louisville.edu Computational modeling can locate the transition state for each step. The geometry of the transition state and its energy relative to the reactants (the activation energy) are critical for understanding the reaction kinetics. For the dehydration step, calculations can explore different pathways, such as those catalyzed by acid or involving water molecules to facilitate proton transfer. ic.ac.uk

Table 5: Illustrative Energy Profile for the Formation of this compound (Note: Energies are relative and represent a typical profile for oxime formation.)

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-Heptanone + Hydroxylamine | 0.0 |

| TS1 | Transition state for nucleophilic addition | +15 |

| Intermediate | Carbinolamine | -5 |

| TS2 | Transition state for dehydration | +25 |

Computational Elucidation of Beckmann Rearrangement Mechanisms

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide, typically under acidic conditions. perlego.compw.live For an unsymmetrical ketoxime such as this compound, which exists as two stereoisomers (E and Z), the rearrangement can lead to two different amide products. The stereochemistry of the starting oxime dictates the product, as the group that migrates is the one positioned anti (trans) to the hydroxyl group. pw.live

Computational studies, often employing Density Functional Theory (DFT), are crucial for dissecting the reaction pathway. chemrxiv.org The generally accepted mechanism, which can be computationally modeled, involves several key steps:

Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, transforming it into a good leaving group (H₂O). masterorganicchemistry.comresearchgate.net

Migration and Water Elimination: This is followed by a concerted step where the alkyl group anti to the -OH₂⁺ group migrates to the nitrogen atom, with the simultaneous departure of a water molecule. researchgate.net This stereospecific migration is the key to the reaction's selectivity. pw.live This step leads to the formation of a nitrilium ion intermediate. perlego.comresearchgate.net

Nucleophilic Attack: The nitrilium ion is then attacked by a water molecule. masterorganicchemistry.com

Deprotonation and Tautomerization: A final deprotonation and tautomerization yield the stable amide product. masterorganicchemistry.com

Computational investigations on similar oximes have explored whether the migration/elimination step is truly concerted or if it proceeds through a short-lived cationic intermediate. researchgate.net For acyclic ketoximes, the mechanism can be a multi-step process. researchgate.net For this compound, DFT calculations would be used to map the potential energy surface, locating the transition states and intermediates for the rearrangement of both the E and Z isomers. This allows for a detailed understanding of the energy barriers associated with each step.

The table below outlines the specific pathways for the Beckmann rearrangement of the two isomers of this compound.

| Isomer | Migrating Group (Anti to -OH) | Intermediate | Final Amide Product |

| (E)-2-Heptanone oxime | Pentyl group | N-pentyl-ethanenitrilium ion | N-pentylacetamide |

| (Z)-2-Heptanone oxime | Methyl group | N-methyl-hexanenitrilium ion | N-methylhexanamide |

Prediction of Reactivity and Selectivity

Computational chemistry offers predictive power regarding the reactivity of this compound and the selectivity of its reactions. Methods like DFT and ab initio calculations are used to determine key molecular properties that govern its behavior. chemrxiv.orgnumberanalytics.com

Selectivity Prediction: In the context of the Beckmann rearrangement, selectivity refers to the ratio of the two possible amide products (N-pentylacetamide and N-methylhexanamide). This product distribution is directly dependent on two factors that can be computationally modeled:

Ground-State Isomer Distribution: The relative thermodynamic stabilities of the (E) and (Z) isomers of this compound. The isomer with the lower ground-state energy will be more abundant at equilibrium.

Activation Energies: The energy barriers (activation energies) for the rearrangement of each isomer. The isomer with the lower activation barrier for rearrangement will react faster.

Computational chemists can calculate these energy differences with high accuracy. A hypothetical set of calculated values is presented in the table below to illustrate how these predictions are made.

Illustrative Computational Data for Beckmann Rearrangement Selectivity

| Parameter | (E)-Isomer (Pentyl migration) | (Z)-Isomer (Methyl migration) | Implication |

|---|---|---|---|

| Relative Ground-State Energy | +0.5 kcal/mol | 0 kcal/mol (more stable) | The (Z)-isomer is predicted to be slightly more abundant at equilibrium. |

Note: These are illustrative values. Actual values would be obtained from specific DFT or other high-level calculations.

Based on such hypothetical data, although the (Z)-isomer might be more stable, the significantly lower activation barrier for the (E)-isomer's rearrangement could make N-pentylacetamide the kinetically favored product, depending on the reaction conditions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the crucial influence of solvent molecules on a solute like this compound. arxiv.orgnih.gov By simulating the motions of all atoms in the system over time, MD can provide insights into solvation, conformational dynamics, and intermolecular interactions. researchgate.net

For this compound, MD simulations can be employed to understand how different solvents affect its behavior. The oxime molecule has both a polar head (the C=N-OH group) capable of hydrogen bonding and a nonpolar tail (the heptyl chain). The balance of these interactions determines its conformation and reactivity in a given solvent.

MD simulations can analyze several key properties:

Radial Distribution Functions (RDFs): RDFs describe how the density of solvent molecules varies as a function of distance from a specific atom or group on the solute. cdmf.org.brrsc.org For example, an RDF could show a high density of water molecules around the oxime's hydroxyl group, indicating strong hydrogen bonding, while showing exclusion of water from the hydrocarbon chain.

Conformational Analysis: The flexibility of the pentyl group and the orientation of the hydroxyl group can be influenced by the solvent. MD simulations can track dihedral angles to see if the solvent induces a preference for extended (trans) or folded (gauche) conformations of the alkyl chain. nih.govresearchgate.net

Hydrogen Bonding Dynamics: In protic solvents like water or methanol, MD can quantify the number and lifetime of hydrogen bonds between the solvent and the oxime's oxygen and hydrogen atoms. researchgate.net

The table below summarizes the expected primary intermolecular interactions between this compound and various solvent types that could be investigated using MD simulations.

| Solvent Type | Example Solvent | Key Intermolecular Interactions with this compound | Expected Effect on Solute |

| Polar Protic | Water, Methanol | Hydrogen bonding (oxime as donor and acceptor), Dipole-dipole | Strong solvation of the polar oxime group, potential for aggregation via hydrophobic effect of the alkyl tail. |

| Polar Aprotic | Acetone (B3395972), Dimethyl sulfoxide | Dipole-dipole, Hydrogen bonding (oxime as donor only) | Solvation of the polar head, but with different interaction geometry than protic solvents. |

| Nonpolar | n-Heptane, Carbon tetrachloride | Van der Waals / London dispersion forces | Favorable interactions with the nonpolar alkyl tail; potential for intramolecular hydrogen bonding within the oxime. |

These simulations are computationally intensive but provide an unparalleled dynamic picture of how the solvent environment modulates the structure and potential reactivity of this compound, complementing the static picture provided by quantum mechanical calculations.

Coordination Chemistry of 2 Heptanone Oxime: Ligand Properties and Metal Complex Formation

Chelation Modes and Binding Sites of the Oxime Ligand

The versatility of 2-heptanone (B89624) oxime as a ligand is rooted in its structural features, particularly the C=N-OH functional group, which offers multiple potential coordination sites. Oximes are recognized as ambidentate nucleophiles, capable of engaging metal centers through different atoms. acs.org

2-Heptanone oxime typically engages with metal ions in a monodentate or bidentate fashion.

Monodentate Coordination: The most common mode of coordination involves the nitrogen atom of the oxime group (C=N-OH). The lone pair of electrons on the sp²-hybridized nitrogen atom acts as a Lewis base, donating electron density to an empty orbital of a metal cation. at.ua This N-coordination is observed in numerous platinum(II) complexes with various oximes. at.ua

Bidentate Coordination: Bidentate chelation generally occurs when the oxime is deprotonated to its conjugate base, the oximato form (C=N-O⁻). In this state, both the nitrogen and the oxygen atoms can coordinate simultaneously to the same metal center, forming a stable five-membered chelate ring. wikipedia.org This mode is particularly well-known in the analytical chemistry of nickel, which forms a characteristic red precipitate with dimethylglyoxime (B607122) through N,O-chelation. wikipedia.org While less common for the neutral oxime, strong hydrogen bonding involving the oxime's hydroxyl group can also facilitate stable ring-like structures. researchgate.net

Polydentate coordination involving this compound would require the presence of other donor groups within the molecule, which are absent in its basic structure.

The coordination behavior of this compound is dictated by the distinct roles of its nitrogen and oxygen atoms.

Oxime Nitrogen: The nitrogen atom is the primary binding site in neutral oxime ligands. Coordination through the nitrogen lone pair is the foundational interaction in the formation of many metal-oxime complexes. at.ua

Oxime Oxygen: In its protonated form (-OH), the oxygen atom is a weaker donor than the nitrogen. However, it plays a crucial role in stabilizing complexes through intramolecular or intermolecular hydrogen bonds. scispace.com Upon deprotonation, the resulting oximato oxygen becomes a strong Lewis base, readily participating in chelation. The relative donor strength follows the order: oximato >> oxime. N-coordination to a metal center like platinum(II) significantly increases the acidity of the oxime's hydroxyl group, facilitating its conversion to the oximato form. at.ua

The interplay between the nitrogen and oxygen atoms allows for pH-dependent coordination behavior, influencing the structure and stability of the resulting metal complexes.

| Property | Description | Relevant Atom(s) | Coordination Mode |

|---|---|---|---|

| Primary Donor Site | The nitrogen atom's lone pair is the most common point of attachment to metal ions. | Nitrogen | Monodentate |

| Chelation | Occurs upon deprotonation of the hydroxyl group, allowing both N and O to bind to the metal. | Nitrogen, Oxygen (Oximato) | Bidentate |

| Hydrogen Bonding | The hydroxyl group (-OH) can form hydrogen bonds, stabilizing the complex structure. | Oxygen, Hydrogen | - |

| Acidity Enhancement | Coordination to a metal center increases the acidity of the -OH group, promoting deprotonation. | Oxygen, Hydrogen | - |

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be studied using various analytical techniques to elucidate their structure and properties.

This compound and its isomers are capable of forming complexes with a range of transition metals.

Platinum Complexes: Research has shown that ketoximes, including the structurally similar 4-heptanone (B92745) oxime, can be effectively used for the extraction of platinum. researchgate.net In these processes, the oxime ligand complexes with the metal ion, facilitating its transfer from an aqueous phase to an organic phase. It has been reported that during the extraction of hexachloroplatinate(IV) ([PtCl₆]²⁻), the platinum(IV) center is reduced to platinum(II) before or during complex formation. at.ua A triple extraction using 4-heptanone oxime can achieve 99% platinum removal, highlighting the strong affinity of the ligand for this metal. researchgate.net

Copper and Nickel Complexes: While specific studies on this compound with copper and nickel are not extensively detailed, the behavior of the oxime functional group is well-established. Nickel(II) ions famously react with vic-dioximes like dimethylglyoxime to form stable, square planar complexes, a reaction widely used for the gravimetric determination of nickel. wikipedia.orgresearchgate.net Similarly, copper(II) is known to form stable chelates with various oxime-containing ligands. researchgate.net It is expected that this compound would form stable complexes with both Ni(II) and Cu(II), likely involving the deprotonated oximato form to create neutral chelate structures.

The characterization of metal-oxime complexes relies on a combination of spectroscopic and structural methods to confirm the coordination and determine the geometry of the final adduct.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for verifying the coordination of the oxime ligand. Key vibrational bands associated with the oxime group shift upon complexation. The C=N stretching vibration (typically around 1665 cm⁻¹) and the N-O stretch (around 945 cm⁻¹) are sensitive to the coordination environment. wikipedia.org A shift in these frequencies indicates the involvement of the C=N-O moiety in bonding to the metal center. The broad O-H stretching band (around 3600 cm⁻¹) may disappear or shift significantly if the ligand deprotonates to form an oximato complex. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) or Pt(II) complexes), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the ligand's binding mode.

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy is used to study the d-d electronic transitions of the metal ion. The position and intensity of these absorption bands are characteristic of the metal's oxidation state and the coordination geometry of the complex (e.g., octahedral, square planar).

| Spectroscopic Technique | Vibrational/Resonance Group | Typical Position (Free Ligand) | Expected Change Upon Coordination |

|---|---|---|---|

| Infrared (IR) | O-H stretch | ~3600 cm⁻¹ (broad) | Disappears or shifts upon deprotonation/coordination. |

| Infrared (IR) | C=N stretch | ~1665 cm⁻¹ | Shifts to lower or higher frequency. |

| Infrared (IR) | N-O stretch | ~945 cm⁻¹ | Shifts upon coordination. |

| ¹H NMR | -OH proton | Variable | Signal disappears upon deprotonation. |

| ¹³C NMR | C=N carbon | Variable | Chemical shift changes upon coordination. |

Catalytic Applications of this compound Metal Complexes

While the catalytic activity of metal complexes containing this compound specifically is not widely documented, the broader class of metal-oxime complexes has shown promise in various catalytic transformations. researchgate.net The electronic and steric properties of the oxime ligand can be tuned to influence the reactivity of the metal center.

One study investigated the decarbonylation of various ketones mediated by platinum(II) complexes. In this research, 2-heptanone was tested as a substrate. The study found that under the specific reaction conditions, 2-heptanone did not undergo decarbonylation. whiterose.ac.uk However, its presence in the reaction mixture led to the formation of a chloro-bridged platinum dimer, [Pt(tolpy)(μ-Cl)]₂, indicating that the ketone or its derivatives can interact with and alter the catalytic species. whiterose.ac.uk

Extrapolating from related systems, metal complexes of other oximes have been successfully employed as catalysts. For instance, certain nickel-2-pyridineketoxime complexes are active catalysts for the hydrolysis of esters and the dimerization of ethylene. researchgate.net These examples suggest a potential for this compound metal complexes to exhibit catalytic activity, although further research is required to explore and identify such applications.

Catalysis in Organic Transformations

Metal complexes containing oxime ligands have been explored as catalysts in various organic transformations. The electronic and steric properties of the oxime ligand can influence the catalytic activity of the metal center. In principle, metal complexes of this compound could be investigated for catalytic activity in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Role as Precursors for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. Oxime-containing ligands have been utilized in the synthesis of coordination polymers and, in some cases, MOFs. These ligands can act as linkers, connecting metal centers to form one-, two-, or three-dimensional networks.

Despite the interest in developing new MOFs and coordination polymers, there is no specific mention in the scientific literature of this compound being used as a ligand or precursor for the synthesis of such materials. Research in this area has predominantly focused on polytopic ligands containing oxime functionalities, often in combination with other coordinating groups, to build extended networks. The monodentate or potentially bridging nature of a simple ligand like this compound might present challenges for the formation of stable, porous frameworks, which could be a contributing factor to the lack of research in this area. As a result, there are no available research findings or data tables detailing the use of this compound in the formation of MOFs or coordination polymers.

Advanced Applications of 2 Heptanone Oxime in Organic Synthesis and Materials Science

2-Heptanone (B89624) Oxime as a Precursor for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic chemistry, as these structures are prevalent in pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.comnih.gov 2-Heptanone oxime serves as a valuable and readily available starting material for constructing such cyclic systems. The oxime's nitrogen atom can be incorporated into newly formed rings through various cyclization and rearrangement reactions. chemie-brunschwig.ch

The transformation of ketoximes into highly substituted pyrroles and pyridines represents a powerful strategy in heterocyclic synthesis.

Pyrroles: The Trofimov reaction is a well-established method for synthesizing pyrroles from ketoximes and acetylenes in a superbasic medium like KOH/DMSO. researchgate.netarkat-usa.org This one-pot synthesis allows for the conversion of alkyl ketones, via their oximes, into valuable 2,3-disubstituted pyrroles. arkat-usa.org While specific examples detailing this compound are not prevalent in high-impact literature, the reaction is broadly applicable to aliphatic ketoximes. The process involves the initial formation of an O-vinyl oxime ether, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the pyrrole (B145914) ring. nih.gov An iridium-catalyzed isomerization of O-allyl oximes to O-vinyl oximes has also been developed as a pathway to these pyrrole-forming intermediates. nih.gov

Pyridines: this compound can be utilized in annulation reactions to construct pyridine (B92270) rings. Copper-catalyzed [3+3] annulation of ketoxime acetates with various partners, such as α,β-unsaturated aldehydes or ketones, provides an efficient route to polysubstituted pyridines. rsc.orgorgsyn.org In these reactions, the oxime derivative serves as a three-atom (C-C-N) building block. rsc.org Metal-free alternatives, employing reagents like iodine and triethylamine, have also been developed to trigger the cyclization of oximes with acroleins to yield 2-aryl-substituted pyridines. organic-chemistry.orgacs.org These methods are noted for their high chemoselectivity and tolerance of a wide range of functional groups. acs.org

Table 1: Representative Syntheses of Heterocycles from Oxime Precursors

| Heterocycle | Reaction Type | Key Reagents | Substrate Analogue | Ref. |

|---|---|---|---|---|

| Pyrrole | Trofimov Reaction | Acetylene, KOH/DMSO | Aliphatic Ketoximes | arkat-usa.org |

| Pyrrole | Isomerization/ nih.govnih.gov Rearrangement | Iridium Catalyst, Allyl Hydroxylamine (B1172632) | Ketones | nih.gov |

| Pyridine | [3+3] Annulation | CuBr, 1,10-phenanthroline | Ketone Oxime Acetates | rsc.org |

| Pyridine | Metal-Free Annulation | Iodine, Triethylamine | Oximes, Acroleins | acs.org |